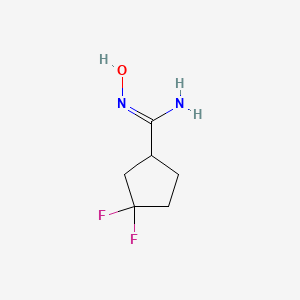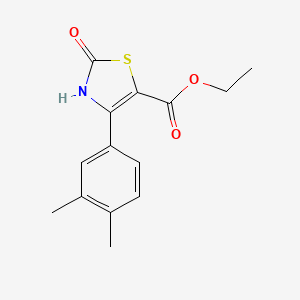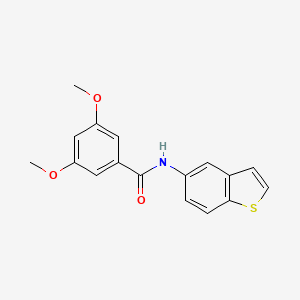![molecular formula C15H13Cl2NO2S B2771137 N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 339107-74-3](/img/structure/B2771137.png)
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H13Cl2NO2S and its molecular weight is 342.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Signatures and Molecular Characterization
Research has shown that similar molecules are characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy, supported by density functional theory (DFT) calculations. Such studies provide insights into the molecular structure, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers, crucial for understanding the stereo-electronic interactions that lead to molecular stability. The analysis helps in comprehending the impact of substituents like chlorine and methoxy groups on the molecule's geometry and interactions (Jenepha Mary et al., 2022).
Synthesis and Biological Screening
Another aspect of research involves the synthesis and characterization of derivatives through various chemical transformations. Studies have synthesized series of compounds by modifying the core structure and evaluating them against biological targets such as enzymes. These compounds have been analyzed using spectroscopic methods to confirm their structures and screened for activities like enzyme inhibition, indicating their potential in drug discovery (Rehman et al., 2013).
Antimicrobial and Anticancer Activities
Derivatives of "N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide" have been evaluated for their antimicrobial and anticancer activities. Research includes the synthesis of sulfanilamide derivatives, exploring their crystal structures, and assessing their biological activities against bacterial and fungal strains. These studies are foundational for developing new therapeutic agents with potential antimicrobial and anticancer properties (Lahtinen et al., 2014).
Chemiluminescence and Photophysical Properties
Investigations into the chemiluminescence properties of sulfanyl-substituted compounds have been conducted, revealing their potential in developing new chemiluminescent materials. These studies focus on the synthesis, characterization, and photophysical properties of such compounds, offering insights into their applications in scientific and technological fields (Watanabe et al., 2010).
Pharmacophore Hybridization for Anticancer Properties
The pharmacophore hybridization approach is employed to design drug-like small molecules, including those with anticancer properties. This involves synthesizing hybrid molecules combining different pharmacophoric elements to enhance therapeutic potential. Such research underscores the importance of innovative chemical synthesis in drug development (Yushyn et al., 2022).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFHPMUPDAOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2771060.png)
![3-{3-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2771062.png)


![1-[2-(3-Chlorophenyl)-2-methoxypropyl]-3-cyclopentylurea](/img/structure/B2771066.png)
![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)

![({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methyl)(prop-2-yn-1-yl)amine hydrochloride](/img/structure/B2771073.png)
![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2771075.png)
![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)
![N'-cycloheptyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2771077.png)
